2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid
CAS No.:
Cat. No.: VC17475564
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18O8 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid |
| Standard InChI | InChI=1S/C20H18O8/c1-24-16-7-11(8-17(25-2)20(16)26-3)6-15-19(23)13-5-4-12(9-14(13)28-15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22)/b15-6+ |
| Standard InChI Key | BLCUCBSJNHGPDF-GIDUJCDVSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
The compound is formally designated as 2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid under IUPAC nomenclature. Its molecular formula is C₂₀H₁₈O₈, with a molecular weight of 386.4 g/mol. The structural backbone consists of a benzofuran ring system (C₉H₆O₂) substituted at the 2-position with a 3,4,5-trimethoxybenzylidene group and at the 6-position with an acetic acid moiety via an ether linkage.
Table 1: Key Identifiers and Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid |
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.4 g/mol |
| InChI Key | BLCUCBSJNHGPDF-GIDUJCDVSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
| PubChem CID | 1785771 |
Stereochemical and Conformational Features
The (2E)-configuration of the methylidene group ensures planarity between the benzofuran core and the 3,4,5-trimethoxyphenyl ring, as evidenced by the InChIKey descriptor. X-ray crystallography data for analogous compounds suggests that this coplanar arrangement enhances π-π stacking interactions, a critical factor in binding to biological targets such as tubulin .
Synthesis and Structural Modifications
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Reported Analogues) |
|---|---|---|
| Benzofuran cyclization | H₂SO₄, acetic anhydride, 110°C | 60–75% |
| Knoevenagel reaction | Piperidine, ethanol, reflux | 50–65% |
| Etherification | K₂CO₃, DMF, 80°C | 70–85% |
Structural Analogues and SAR Insights
Modifications to the benzofuran scaffold significantly impact biological activity. For example:
-
3-Position Substitution: Replacement of the methylidene group with hydrogen reduces antitubulin activity by 90% in analogous compounds .
-
Methoxy Group Positioning: The 3,4,5-trimethoxy configuration on the phenyl ring enhances hydrophobic interactions compared to 2,4,5-substituted variants .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (calculated) is approximately 2.1, indicating moderate lipophilicity suitable for cell membrane penetration. Aqueous solubility is limited (<0.1 mg/mL at 25°C) due to the aromatic core and methoxy groups, necessitating solubilization agents for in vitro assays.
Spectroscopic Characteristics
-
UV-Vis: Absorption maxima at 280 nm (benzofuran π→π*) and 340 nm (conjugated methylidene).
-
IR: Strong bands at 1720 cm⁻¹ (ketone C=O), 1680 cm⁻¹ (conjugated C=C), and 1220 cm⁻¹ (ether C-O).
Biological Activities and Mechanisms
Antitubulin Activity
While direct studies on this compound are sparse, structurally related 2-aroylbenzofurans exhibit potent inhibition of tubulin polymerization (IC₅₀ = 0.8–2.4 µM) . The 3,4,5-trimethoxyphenyl group is critical for binding at the colchicine site, disrupting microtubule dynamics and inducing mitotic arrest.
Applications and Future Directions
Therapeutic Prospects
This compound’s structural features align with lead candidates for:
-
Anticancer Agents: Tubulin-binding molecules with antimitotic effects.
-
Anti-inflammatory Drugs: Modulation of COX-2 via methoxyaryl interactions.
Challenges and Optimization Needs
-
Bioavailability: Prodrug strategies (e.g., esterification) to enhance oral absorption.
-
Selectivity: Structural tuning to reduce off-target effects on normal cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume